2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2,4-diamino-pyrrolo[2,3-d]pyrimidines involves detailed chemical routes that lead to the formation of these compounds. For instance, the synthesis process can involve the conversion of key intermediates through specific reactions such as reductive amination, nucleophilic displacement, or condensation reactions with other chemical entities to introduce various substituents on the pyrrolo[2,3-d]pyrimidine core. These synthesis methods highlight the versatility and adaptability of the pyrrolo[2,3-d]pyrimidine framework in generating compounds with potential biological activities (Rosowsky et al., 2003).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, closely related to 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is crucial in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies highlight the synthesis of substituted pyrano[2,3-d]pyrimidine derivatives using diversified hybrid catalysts, emphasizing the importance of these compounds in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, such as this compound, have been identified as significant due to their wide range of biological and medicinal applications. These compounds are recognized for their capacity to form coordination and hydrogen bonds, making them suitable for use as sensing probes and in other biological roles. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors underscores the biological significance of these compounds (Jindal & Kaur, 2021).
Anti-inflammatory Activities and Structure–Activity Relationships
Research on pyrimidine derivatives, including structures akin to this compound, has identified their potent anti-inflammatory effects. These effects are attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The study also provides insights into the structure–activity relationships (SARs) of these compounds, guiding the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).
Applications in Drug Synthesis
The study of the isotopic abundance of 13C, 2H, or 15N in biofield energy-treated aminopyridine derivatives, including compounds similar to this compound, revealed significant alterations in isotopic abundance ratios. This suggests potential applications of these derivatives in the field of medicinal chemistry, particularly in the synthesis of drugs where isotopic labeling is relevant (Trivedi et al., 2015).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It’s known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Future Directions
Pyrrolopyrimidines, including “2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, have potential utility in the treatment of diseases such as Parkinson’s disease . Future research could focus on optimizing these compounds for increased potency and selectivity, as well as investigating their utility in the treatment of other diseases .
properties
IUPAC Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYOGGIYJLHFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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